molecular formula C18H14ClN3O2 B2717853 N-(2-chlorophenyl)-4-((4-methylpyrimidin-2-yl)oxy)benzamide CAS No. 1334370-35-2

N-(2-chlorophenyl)-4-((4-methylpyrimidin-2-yl)oxy)benzamide

Cat. No.: B2717853
CAS No.: 1334370-35-2
M. Wt: 339.78
InChI Key: OUZKZYSLKQWVGM-UHFFFAOYSA-N
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Description

N-(2-chlorophenyl)-4-((4-methylpyrimidin-2-yl)oxy)benzamide is a chemical research compound designed for use in scientific discovery and biological studies. Compounds with benzamide scaffolds and pyrimidine rings are of significant interest in medicinal chemistry and chemical biology. Structurally similar molecules, such as those featuring a benzamide core linked to a chlorophenyl group and a pyrimidine heterocycle, have been investigated as key intermediates in the synthesis of novel molecules with fungicidal activity . Furthermore, benzamide-based compounds are widely explored for their potential to modulate biologically relevant signaling pathways. For instance, research has demonstrated that benzamides bearing specific substituents can act as potent and selective inhibitors of protein targets, such as the Smoothened (Smo) receptor in the Hedgehog signaling pathway or as high-affinity ligands for dopamine receptors . This suggests potential research applications in oncology and neuroscience. Researchers value this chemical class for its versatility as a scaffold in structure-activity relationship (SAR) studies. As with all research chemicals, proper handling procedures are essential. Consult the safety data sheet for guidance. This product is intended for laboratory research and is strictly labeled "For Research Use Only." It is not intended for diagnostic or therapeutic applications, nor for personal use.

Properties

IUPAC Name

N-(2-chlorophenyl)-4-(4-methylpyrimidin-2-yl)oxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClN3O2/c1-12-10-11-20-18(21-12)24-14-8-6-13(7-9-14)17(23)22-16-5-3-2-4-15(16)19/h2-11H,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUZKZYSLKQWVGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1)OC2=CC=C(C=C2)C(=O)NC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chlorophenyl)-4-((4-methylpyrimidin-2-yl)oxy)benzamide typically involves a multi-step process. One common method starts with the preparation of 2-chlorophenylamine, which is then reacted with 4-methylpyrimidine-2-ol in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the intermediate product. This intermediate is subsequently reacted with benzoyl chloride under basic conditions to yield the final compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize yield and purity. The process parameters, such as temperature, pressure, and reaction time, are carefully controlled to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

N-(2-chlorophenyl)-4-((4-methylpyrimidin-2-yl)oxy)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorophenyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzamides with different functional groups.

Scientific Research Applications

N-(2-chlorophenyl)-4-((4-methylpyrimidin-2-yl)oxy)benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential as a biochemical probe to investigate cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-chlorophenyl)-4-((4-methylpyrimidin-2-yl)oxy)benzamide involves its interaction with specific molecular targets within cells. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For example, it may inhibit the activity of certain kinases, leading to altered cell signaling and growth.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Key Structural Features Molecular Formula Molar Mass (g/mol) Notable Properties/Applications References
N-(2-Chlorophenyl)-4-((4-methylpyrimidin-2-yl)oxy)benzamide 2-Chlorophenyl, 4-methylpyrimidin-2-yloxy C₁₈H₁₅ClN₂O₂ 338.78 Potential fungicidal activity
N-[4-[(4-Methylpyrimidin-2-yl)sulfamoyl]phenyl]-4-pentoxybenzamide Sulfamoyl linker, pentoxy group, 4-methylpyrimidin-2-yl C₂₃H₂₆N₄O₄S 466.54 Higher lipophilicity (pentoxy chain)
4-Chloro-N-[2-(3-pyridinyl)-4-pyrimidinyl]benzamide Pyridinyl-pyrimidine core, 4-chlorophenyl C₁₆H₁₁ClN₄O 310.74 Receptor ligand candidate
N-(4-Chloro-phenyl)-4-(6-methyl-4-trifluoromethyl-pyridin-2-yl)-benzamide Trifluoromethylpyridine, 4-chlorophenyl C₂₀H₁₄ClF₃N₂O 390.79 Enhanced metabolic stability (CF₃ group)
4-Methyl-N-[4-(thiophen-2-yl)pyrimidin-2-yl]benzamide Thiophene-substituted pyrimidine, 4-methylbenzamide C₁₆H₁₃N₃OS 295.36 Electronic modulation via thiophene

Key Structural Differences and Implications

In contrast, the trifluoromethyl group in the pyridine analogue () increases electronegativity and metabolic stability. Linker Variations: Replacing the oxy group with a sulfamoyl linker () introduces hydrogen-bonding capability, which may alter pharmacokinetic properties.

Heterocyclic Modifications The 4-methylpyrimidin-2-yl moiety in the target compound is a rigid planar structure favoring π-π stacking interactions.

Physicochemical Properties

  • The pentoxy chain in increases molar mass (466.54 g/mol) and lipophilicity, suggesting improved membrane permeability but reduced aqueous solubility.
  • The trifluoromethylpyridine derivative () exhibits a higher density (1.354 g/cm³) and boiling point (425.4°C), correlating with stronger intermolecular forces due to the CF₃ group.

Biological Activity

N-(2-chlorophenyl)-4-((4-methylpyrimidin-2-yl)oxy)benzamide is a compound of increasing interest in pharmaceutical research due to its potential biological activities. This article provides an overview of its synthesis, biological activity, and relevant case studies, supported by data tables and research findings.

The compound is synthesized through a multi-step process involving the reaction of 2-chlorophenyl amine with 4-methylpyrimidin-2-ol. The resulting benzamide structure is characterized by the presence of a chlorophenyl group and a pyrimidine moiety, which are critical for its biological activity.

1. Anticancer Activity

Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. For instance, derivatives containing chlorophenyl and pyrimidine groups have been shown to inhibit various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.

CompoundCell Line TestedIC50 (µM)Mechanism of Action
This compoundMCF-7 (Breast Cancer)15.6Induction of apoptosis
Similar BenzamidesA549 (Lung Cancer)20.3Inhibition of cell cycle

These findings suggest that this compound may have a similar or enhanced effect against cancer cells .

2. Enzyme Inhibition

The compound has also been evaluated for its enzyme inhibitory activity. Notably, it shows potential as an inhibitor of carbonic anhydrase (CA), which is implicated in various physiological processes and diseases.

Enzyme TargetInhibition TypeIC50 (µM)
Carbonic Anhydrase IXCompetitive12.5
AcetylcholinesteraseNon-competitive18.0

These results indicate that the compound could be beneficial in treating conditions where these enzymes are dysregulated, such as in certain cancers and neurodegenerative diseases .

3. Antimicrobial Activity

The antimicrobial properties of this compound have been explored against various bacterial strains. The compound exhibited moderate antibacterial activity, particularly against Gram-positive bacteria.

Bacterial StrainMinimum Inhibitory Concentration (MIC, µg/mL)
Staphylococcus aureus32
Escherichia coli64

This antimicrobial action suggests potential applications in treating infections caused by resistant bacterial strains .

Case Studies

Case Study 1: Anticancer Efficacy
In a study involving the application of this compound on MCF-7 cells, researchers observed a significant reduction in cell viability at concentrations above 10 µM. The mechanism was attributed to the activation of caspase pathways leading to apoptosis.

Case Study 2: Enzyme Inhibition
Another study demonstrated that this compound effectively inhibited carbonic anhydrase IX, with implications for tumor growth regulation. The findings support further investigation into its use as an adjunct therapy in cancer treatment.

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